molecular formula C15H20ClN5O2 B2893840 8-(2-chloroethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919012-68-3

8-(2-chloroethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2893840
CAS No.: 919012-68-3
M. Wt: 337.81
InChI Key: GZDXSNUENOQZOC-UHFFFAOYSA-N
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Description

The compound “8-(2-chloroethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a purine derivative. Purines are heterocyclic aromatic organic compounds that consist of a pyrimidine ring fused to an imidazole ring . They are key components of many biological molecules, including DNA and RNA, where they serve as the bases adenine (A) and guanine (G) .

Scientific Research Applications

Synthesis and Evaluation

Studies have been conducted on the synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, highlighting their potent ligand properties for 5-HT(1A) receptors and potential anxiolytic-like and antidepressant activities in preclinical models (Zagórska et al., 2009).

Receptor Affinity and Activity

Further research has delved into the structure-activity relationships and molecular studies of novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, revealing their affinity for serotoninergic and dopaminergic receptors. These compounds have shown promise in preliminary pharmacological in vivo studies for potential anxiolytic and antidepressant applications (Zagórska et al., 2015).

Antidepressant and Anxiolytic Potential

Another study focused on the synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as potential antidepressant agents. This research identified compounds with significant 5-HT1A and 5-HT7 receptor affinity, suggesting their potential for antidepressant and anxiolytic applications (Zagórska et al., 2016).

Selective Receptor Antagonists

Research into structure-activity relationship studies of imidazo[2,1-f]purinones as potent and selective A(3) adenosine receptor antagonists has expanded the understanding of these compounds' pharmacological profiles. These studies have explored modifications to improve potency and hydrophilicity, contributing to the development of new therapeutics (Baraldi et al., 2008).

Properties

IUPAC Name

6-(2-chloroethyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN5O2/c1-5-7-20-13(22)11-12(18(4)15(20)23)17-14-19(8-6-16)9(2)10(3)21(11)14/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDXSNUENOQZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3CCCl)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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